2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((3,5-dimethoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((3,5-dimethoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
Brand Name: Vulcanchem
CAS No.: 335665-88-8
VCID: VC17124915
InChI: InChI=1S/C24H26F3NO4/c1-5-18-12-21(22(29)28-15(18)2)23(24(25,26)27,9-8-16-6-7-16)32-14-17-10-19(30-3)13-20(11-17)31-4/h10-13,16H,5-7,14H2,1-4H3,(H,28,29)/t23-/m0/s1
SMILES:
Molecular Formula: C24H26F3NO4
Molecular Weight: 449.5 g/mol

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((3,5-dimethoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

CAS No.: 335665-88-8

Cat. No.: VC17124915

Molecular Formula: C24H26F3NO4

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-((3,5-dimethoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- - 335665-88-8

Specification

CAS No. 335665-88-8
Molecular Formula C24H26F3NO4
Molecular Weight 449.5 g/mol
IUPAC Name 3-[(2S)-4-cyclopropyl-2-[(3,5-dimethoxyphenyl)methoxy]-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one
Standard InChI InChI=1S/C24H26F3NO4/c1-5-18-12-21(22(29)28-15(18)2)23(24(25,26)27,9-8-16-6-7-16)32-14-17-10-19(30-3)13-20(11-17)31-4/h10-13,16H,5-7,14H2,1-4H3,(H,28,29)/t23-/m0/s1
Standard InChI Key OJWOUYDSORQFOY-QHCPKHFHSA-N
Isomeric SMILES CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=CC(=CC(=C3)OC)OC)C
Canonical SMILES CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=CC(=CC(=C3)OC)OC)C

Introduction

Structural and Stereochemical Analysis

Core Pyridinone Framework

The parent structure of 2(1H)-pyridinone consists of a six-membered aromatic ring with a ketone group adjacent to the nitrogen atom. This configuration imparts tautomeric properties, allowing the molecule to exist in both keto and enol forms, which influence its reactivity and intermolecular interactions . The compound’s IUPAC name, 3-(3-cyclopropyl-1-((3,5-dimethoxyphenyl)methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-2(1H)-pyridinone, reflects substitutions at the 3-, 5-, and 6-positions of the pyridinone ring.

Functional Group Contributions

  • Trifluoromethyl Propynyl Chain: The 3-position substituent includes a trifluoromethyl group (-CF₃) attached to a propynyl (alkyne) chain. The electron-withdrawing nature of -CF₃ enhances metabolic stability and bioavailability, while the alkyne moiety offers a site for click chemistry modifications.

  • Cyclopropyl Group: This strained cycloalkane introduces steric hindrance, potentially modulating binding affinity to biological targets such as enzymes or receptors.

  • 3,5-Dimethoxyphenyl Methoxy Group: The 3,5-dimethoxyphenyl unit, connected via a methoxy (-OCH₃) linker, contributes to π-π stacking interactions and solubility in lipid membranes, critical for pharmacokinetics .

Stereochemical Considerations

The stereocenter at the 1-position of the trifluoromethyl propynyl chain (denoted by the (2S) configuration in related compounds) suggests enantioselective synthesis routes. Chiral resolution techniques, such as chromatography or enzymatic methods, may be required to isolate biologically active enantiomers.

Synthesis and Optimization

Multi-Step Organic Synthesis

While no explicit protocol for this compound exists, synthetic strategies for analogous pyridinones involve:

  • Formation of the Pyridinone Core: Cyclocondensation of β-keto esters with ammonium acetate or urea under acidic conditions .

  • Alkyne Functionalization: Sonogashira coupling to introduce the propynyl trifluoromethyl group.

  • Etherification: Reaction of hydroxyl intermediates with 3,5-dimethoxybenzyl bromide under basic conditions to install the methoxyaryl group .

Green Chemistry Approaches

Infrared (IR) irradiation has been employed to synthesize 2-pyridone derivatives in moderate-to-excellent yields (65–92%) while reducing reaction times from hours to minutes . For example, 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridones were synthesized using catalytic H₂SO₄ and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under IR irradiation, suggesting potential applicability to the target compound .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
1β-keto ester, NH₄OAc, HCl, refluxPyridinone ring formation
2CF₃C≡CH, Pd(PPh₃)₂Cl₂, CuI, Et₃NTrifluoromethyl propynyl addition
33,5-Dimethoxybenzyl bromide, K₂CO₃Methoxyaryl group installation

Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₁₆H₁₈F₃NO₂ (base structure).

  • Molecular Weight: 313.31 g/mol.

  • Solubility: Predicted logP ≈ 2.8 (moderately lipophilic), favoring solubility in organic solvents like DMSO or ethanol.

Spectral Data

  • FT-IR: Expected peaks include ν(C=O) ~1660 cm⁻¹, ν(C≡C) ~2200 cm⁻¹, and ν(CF₃) ~1150 cm⁻¹ .

  • ¹H NMR: Key signals: δ 1.2–1.4 ppm (ethyl -CH₂CH₃), δ 3.8–4.1 ppm (methoxy -OCH₃), δ 6.3–6.7 ppm (aromatic protons) .

Biological Activities and Mechanisms

Enzyme Inhibition

Pyridinones with trifluoromethyl groups exhibit inhibitory activity against kinases and hydrolases. For instance, dicyano-substituted 2-pyridones demonstrated IC₅₀ values of 0.8–5.2 μM against EGFR kinase, a cancer target . The target compound’s trifluoromethyl group may enhance binding via hydrophobic interactions with enzyme active sites.

Table 2: Hypothesized Biological Data

ActivityAssay ModelExpected IC₅₀/MIC
EGFR Kinase InhibitionIn vitro kinase1.5–4.0 μM
AntibacterialS. aureus4–10 μg/mL

Research Gaps and Future Directions

  • Stereoselective Synthesis: Resolving the (2S) configuration’s impact on bioactivity.

  • In Vivo Toxicology: Assessing hepatotoxicity risks associated with the trifluoromethyl group.

  • Formulation Strategies: Developing nanoparticulate delivery systems to enhance water solubility.

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